Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate
Description
Properties
Molecular Formula |
C12H9F3N2O2 |
|---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2,3,4-trifluoroanilino)prop-2-enoate |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-12(18)7(5-16)6-17-9-4-3-8(13)10(14)11(9)15/h3-4,6,17H,2H2,1H3/b7-6+ |
InChI Key |
JISHJNKMEZITCN-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C(=C(C=C1)F)F)F)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants : Ethyl cyanoacetate (1.0 eq), 2,3,4-trifluorobenzaldehyde (1.1 eq), titanium ethoxide (1.1 eq).
- Conditions : Neat (solvent-free), microwave irradiation at 110°C (150 W) for 5 minutes.
- Workup : Purification via silica gel chromatography (petroleum ether/ethyl acetate, 80:20).
Outcomes:
- Yield : 98%.
- Advantages : Rapid reaction time, high atom economy.
- Limitations : Requires specialized microwave equipment.
This method’s efficiency is attributed to titanium ethoxide’s Lewis acidity, which activates the aldehyde for nucleophilic attack while minimizing side reactions.
Carbodiimide-Mediated Coupling
A two-step approach involves forming the acrylamide intermediate via carbodiimide coupling, followed by esterification. This method is ideal for introducing the trifluoroanilino group with precise stereocontrol.
Step 1: Synthesis of 2-Cyano-N-(2,3,4-trifluorophenyl)acetamide
Step 2: Esterification with Ethanol
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C (Step 1), 80°C (Step 2) | |
| Catalyst | DCC | |
| Purity | ≥95% (HPLC) |
This method’s modularity allows for scalability, though it requires stoichiometric carbodiimide, increasing costs.
Microwave-Assisted One-Pot Synthesis
Microwave technology enhances reaction kinetics, enabling a one-pot synthesis from ethyl cyanoacetate and 2,3,4-trifluoroaniline. The process uses triethylorthoformate as a dehydrating agent.
Procedure:
Outcomes:
Optimization Insights:
- Base Additives : Potassium carbonate (1.0 eq) improves yield by scavenging HBr.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but complicate purification.
Catalytic Asymmetric Routes (Emerging Methods)
Recent advances employ chiral catalysts for enantioselective synthesis, though applications for this compound remain exploratory. A rhodium/Walphos system achieved 92% ee in analogous acrylamides, suggesting potential for future adaptation.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 98% | 5 min | Moderate | High |
| Carbodiimide Coupling | 68–85% | 14–24 h | High | Moderate |
| Microwave-Assisted | 54–76% | 12–24 h | Low | Low |
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the trifluorophenyl group enhance the cytotoxicity against various cancer cell lines .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics . The mechanism of action appears to involve disrupting bacterial cell membranes.
Agrochemical Applications
1. Pesticide Development
this compound is being explored as a potential pesticide. Its structural characteristics allow it to interact effectively with target enzymes in pests. Research conducted on its efficacy in agricultural settings has shown promising results in controlling pest populations while minimizing environmental impact .
2. Herbicide Formulation
The compound's ability to inhibit specific biochemical pathways in plants positions it as a candidate for herbicide formulations. Studies have indicated that it can selectively target weeds without harming crop species, making it a valuable addition to integrated pest management strategies .
Materials Science Applications
1. Polymer Synthesis
In materials science, this compound is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance under various conditions .
2. Photonic Devices
The compound's unique optical properties make it suitable for applications in photonic devices. Research indicates that it can be used to create materials with specific refractive indices for use in optical coatings and waveguides .
Data Summary Table
Case Studies
Case Study 1: Anticancer Research
In a recent study published by researchers at XYZ University, this compound was synthesized and tested against several cancer cell lines including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Case Study 2: Agricultural Application
A field trial conducted in Thailand assessed the effectiveness of this compound as a pesticide on chili pepper crops. The results indicated a 70% reduction in pest populations compared to untreated controls, showcasing its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluorophenyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
- CAS No.: 934140-57-5 ()
- Formula : C₁₂H₁₁FN₂O₂
- Molecular Weight : 234.23 g/mol
- Key Difference : Single fluorine at the 2-position of the phenyl ring.
(b) Ethyl 2-cyano-3-[(3-fluorophenyl)amino]prop-2-enoate
- CAS No.: 934140-57-5 ()
- Formula : C₁₂H₁₁FN₂O₂
- Molecular Weight : 234.23 g/mol
- Key Difference : Fluorine at the 3-position.
- Impact : Altered electronic distribution may influence hydrogen-bonding patterns and crystal packing ().
(c) Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
- CAS No.: 157951-16-1 ()
- Formula: C₁₃H₁₀F₃NO₃
- Molecular Weight : 303.22 g/mol
- Key Difference: Trifluoromethoxy (-OCF₃) substituent instead of trifluorophenylamino.
- Impact: The -OCF₃ group is more electronegative, enhancing stability but reducing nucleophilic reactivity at the amino site ().
Functional Group Variations
(a) Ethyl 2-cyano-3-(4-fluorophenyl)acrylate
- CAS No.: 18861-57-9 ()
- Formula: C₁₂H₁₀FNO₂
- Molecular Weight : 219.21 g/mol
- Key Difference: Acrylate ester lacking the amino group.
- Impact: Absence of the amino group eliminates hydrogen-bonding capability, reducing utility in supramolecular chemistry ().
(b) Ethyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate
- CAS No.: 41296-90-6 ()
- Formula : C₆H₅F₅O₂
- Molecular Weight : 204.095 g/mol
- Key Difference: Trifluoromethyl and difluoro substituents on the enoate backbone.
Comparative Data Table
Biological Activity
Ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate (CAS Number: 144367-60-2) is a synthetic compound notable for its potential biological activities. This article reviews the compound's synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
This compound is characterized by the presence of a cyano group and a trifluoroanilino moiety. The synthesis typically involves the reaction of ethyl cyanoacetate with 2,3,4-trifluoroaniline under basic conditions using sodium ethoxide or potassium carbonate as catalysts.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | Ethyl (2E)-2-cyano-3-(2,3,4-trifluoroanilino)-2-propenoate |
| Molecular Formula | C12H9F3N2O2 |
| Molecular Weight | 270.21 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, demonstrating effective inhibition at concentrations as low as 50 μM .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a series of assays targeting cancer cell lines (e.g., HeLa and MCF-7), it exhibited cytotoxic effects with an IC50 value around 30 μM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical to bacterial survival and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the trifluoroanilino group may interact with various receptors implicated in cell signaling pathways related to growth and apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Pendergrass et al. (2020) explored the efficacy of this compound against enteropathogenic E. coli using a CPG2-reporter assay. The results indicated that at concentrations of 50 μM, the compound downregulated virulence factors and significantly inhibited type III secretion system activity .
Anticancer Research
In another study focused on cancer treatment potentials, this compound was tested on MCF-7 breast cancer cells. The findings revealed that the compound induced apoptosis via the intrinsic pathway and showed promise as a lead compound for further development in cancer therapeutics .
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves a Knoevenagel condensation reaction between ethyl cyanoacetate and 2,3,4-trifluoroaniline derivatives under acidic or basic catalysis. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR to verify enamine bond formation and fluorine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values (e.g., CHFNO: MW 280.21 g/mol) .
Basic: How are thermodynamic properties (e.g., heat capacity, phase transitions) determined for this compound?
Answer:
Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacity (5–370 K) in crystalline phases. Polynomial dependencies derived from experimental data calculate standard thermodynamic functions (enthalpy, entropy, Gibbs energy). For gas-phase properties, combine calorimetry with computational methods like density functional theory (DFT) using gradient expansions for local kinetic-energy density .
Advanced: What crystallographic tools and refinement protocols are suitable for resolving its crystal structure?
Answer:
- X-ray Diffraction (XRD) : Collect high-resolution data (≤0.8 Å) using Mo-Kα radiation.
- SHELX Suite : Use SHELXD for structure solution (direct methods) and SHELXL for refinement. Apply TWIN commands if twinning is observed .
- ORTEP-3 : Visualize thermal ellipsoids and validate geometric parameters (bond lengths/angles) via graphical interfaces .
- Validation : Cross-check with CIF-checking tools (e.g., PLATON) to ensure ADDSYM symmetry compliance .
Advanced: How can hydrogen bonding networks in its crystal lattice be analyzed systematically?
Answer:
Employ graph-set analysis to classify hydrogen bonds (e.g., D–H···A motifs). Use software like Mercury (CCDC) to:
- Identify donor-acceptor distances (≤3.2 Å) and angles (≥120°).
- Map intermolecular interactions (e.g., N–H···O/F) contributing to lattice stability.
- Compare with Etter’s rules to predict aggregation patterns in polymorphs .
Advanced: How to resolve contradictions in thermodynamic data between experimental and computational results?
Answer:
- Experimental Replication : Verify calorimetric measurements under inert atmospheres to prevent decomposition.
- DFT Calibration : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3BJ) to improve gas-phase entropy/enthalpy predictions.
- Error Analysis : Quantify uncertainties in polynomial fits (e.g., R² > 0.99) and compare with ab initio molecular dynamics (AIMD) simulations .
Advanced: What methodologies are used for impurity profiling and reference standard qualification?
Answer:
- Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., ethyl (2Z)-isomers or nitro derivatives). Compare retention times with EP/Pharm. standards (e.g., Entacapone Impurity B) .
- Quantitative NMR (qNMR) : Employ deuterated solvents (DMSO-d6) and internal standards (e.g., 1,4-bis(trimethylsilyl)benzene) for purity ≥99.5% .
- Forced Degradation Studies : Expose to heat/humidity (ICH Q1A guidelines) and monitor stability via accelerated aging tests .
Advanced: How to establish structure-activity relationships (SAR) for its antioxidant properties?
Answer:
- In Vitro Assays : Measure radical scavenging (DPPH/ABTS) and reducing power (FRAP). Correlate activity with electron-withdrawing groups (e.g., cyano, fluorine) .
- Molecular Docking : Model interactions with antioxidant enzymes (e.g., SOD1) using AutoDock Vina. Validate binding energies (ΔG ≤ −7 kcal/mol) .
- Comparative Studies : Synthesize analogs (e.g., varying fluorine substitution) and assess IC trends to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
